4-(Dimethylamino)benzophenone

Catalog No.
S1548956
CAS No.
530-44-9
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzophenone

CAS Number

530-44-9

Product Name

4-(Dimethylamino)benzophenone

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

BEUGBYXJXMVRFO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Synthesis and Characterization:

4-(Dimethylamino)benzophenone (CAS Number: 530-44-9) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction between N,N-dimethylaniline and benzoyl chloride []. Its properties have been well-characterized, existing as a white to slightly yellow crystalline powder with a melting point of 88-90 °C [].

Photochemical Properties:

This compound exhibits interesting photochemical properties, particularly photosensitivity. Upon exposure to light, it undergoes photo-induced electron transfer, making it a potential candidate for applications in photocatalysis and light-emitting devices.

Potential Applications:

Research suggests that 4-(Dimethylamino)benzophenone holds promise in various scientific fields:

  • Photocatalysis: Its light-activated properties make it a potential candidate for degrading organic pollutants in wastewater treatment.
  • Optoelectronic Devices: The photo-induced electron transfer could be utilized in the development of light-emitting diodes (LEDs) and organic solar cells.
  • Medicinal Chemistry: Studies have explored its potential as a precursor for the synthesis of biologically active molecules.

4-(Dimethylamino)benzophenone is an organic compound with the molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol. It is characterized by a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group (C=O). The compound contains a dimethylamino group (-N(CH₃)₂) at the para position of one of the phenyl rings, enhancing its electron-donating properties. This compound is also known as Michler's ketone, and it is widely recognized for its applications in various chemical processes, particularly in dye manufacturing and as a photosensitizer in photo

The biological activity of 4-(Dimethylamino)benzophenone has been studied primarily in the context of its potential toxicity and phototoxic effects. It has been shown to cause irritation to skin and mucous membranes upon exposure. Additionally, it may exhibit mutagenic properties under certain conditions due to its ability to undergo photo

Several synthesis methods exist for producing 4-(Dimethylamino)benzophenone:

  • Friedel-Crafts Acylation: Using dimethylaniline and phosgene or triphosgene as reagents, this method involves acylation to yield 4-(Dimethylamino)benzophenone. The reaction conditions typically include an inert atmosphere and specific temperature controls .
  • Palladium-Catalyzed Reactions: A more modern approach involves using palladium on activated carbon in a reaction with chlorobenzene and potassium hydroxide in methanol-water mixtures. This method can yield high purity products with good yields .

4-(Dimethylamino)benzophenone finds extensive applications across various fields:

  • Dyes and Pigments: It serves as an intermediate in synthesizing dyes such as Methyl violet, which are used in textiles and inks .
  • Photosensitizers: The compound is used in photochemical applications due to its ability to absorb UV light effectively, enhancing reactions that require light activation .
  • Chemical Industry: It is utilized in the production of other organic compounds through various synthetic pathways.

Interaction studies involving 4-(Dimethylamino)benzophenone focus on its reactivity with other chemical species under different conditions. For example, it has been shown to interact with various aniline derivatives leading to the formation of complex dye structures. Its role as a photosensitizer also highlights its interactions with light and reactive oxygen species during photochemical processes .

Several compounds share structural or functional similarities with 4-(Dimethylamino)benzophenone. Here are some notable examples:

Compound NameFormulaUnique Features
4,4'-Bis(dimethylamino)benzophenoneC₁₇H₂₀N₂OContains two dimethylamino groups; used as a dye precursor
Michler's ketoneC₁₇H₂₀N₂OA derivative that serves similar functions but has two amine groups
p-DimethylaminobenzophenoneC₁₅H₁₅NHas only one dimethylamino group; less electron-rich
Auramine OC₁₅H₁₅N₂SA dye derived from dimethylaniline; used in biological staining

These compounds highlight the unique properties of 4-(Dimethylamino)benzophenone while showcasing their respective applications in dyes and photochemical processes .

XLogP3

3.5

Melting Point

92.5 °C

UNII

G8988HD9YE

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

530-44-9

Wikipedia

P-dimethylaminobenzophenone

General Manufacturing Information

Methanone, [4-(dimethylamino)phenyl]phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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